molecular formula C14H14N2O3 B13934291 2-(Dimethylamino)-6-phenoxyisonicotinic acid

2-(Dimethylamino)-6-phenoxyisonicotinic acid

Cat. No.: B13934291
M. Wt: 258.27 g/mol
InChI Key: BINLZKPAPOUTNT-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-phenoxyisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a dimethylamino group and a phenoxy group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-phenoxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-phenoxyisonicotinic acid with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom with the dimethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-phenoxyisonicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the isonicotinic acid core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-6-phenoxyisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-phenoxyisonicotinic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the phenoxy group can enhance its lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl methacrylate
  • 2-(Dimethylamino)ethanol
  • 2-(Dimethylamino)ethyl chloride

Uniqueness

2-(Dimethylamino)-6-phenoxyisonicotinic acid is unique due to the presence of both the dimethylamino and phenoxy groups attached to the isonicotinic acid core. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-(dimethylamino)-6-phenoxypyridine-4-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c1-16(2)12-8-10(14(17)18)9-13(15-12)19-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18)

InChI Key

BINLZKPAPOUTNT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CC(=C1)C(=O)O)OC2=CC=CC=C2

Origin of Product

United States

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